3-(5-Chloro-2-hydroxyphenyl)propanoic acid CAS number 749878-89-5
3-(5-Chloro-2-hydroxyphenyl)propanoic acid CAS number 749878-89-5
The following technical guide details the chemical identity, synthesis, and application of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (CAS 749878-89-5).
Core Pharmacophore & Synthetic Intermediate
Executive Summary
3-(5-Chloro-2-hydroxyphenyl)propanoic acid (CAS 749878-89-5) is a functionalized phenylpropanoic acid derivative serving as a critical building block in the synthesis of metabolic disease therapeutics. Structurally, it functions as a "privileged scaffold" for GPR40 (FFAR1) agonists and PPAR modulators , targeting insulin secretion pathways in Type 2 Diabetes Mellitus (T2DM). Its dual functionality—combining a lipophilic chlorinated aromatic ring with a polar carboxylic acid tail—mimics endogenous free fatty acids, allowing for specific interaction with transmembrane G-protein coupled receptors.
Chemical Identity & Physicochemical Properties
This compound is characterized by a propanoic acid chain attached to the C1 position of a benzene ring, with a hydroxyl group at C2 and a chlorine atom at C5. This substitution pattern renders the molecule amphiphilic and susceptible to further cyclization into dihydrocoumarins or benzofurans.
| Property | Data |
| CAS Number | 749878-89-5 |
| IUPAC Name | 3-(5-Chloro-2-hydroxyphenyl)propanoic acid |
| Synonyms | 3-(5-Chloro-2-hydroxyphenyl)propionic acid; Benzenepropanoic acid, 5-chloro-2-hydroxy- |
| Molecular Formula | C |
| Molecular Weight | 200.62 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 108–112 °C (Predicted/Analogous) |
| pKa (Acid) | ~4.5 (Carboxylic acid) |
| pKa (Phenol) | ~8.5 (Phenolic OH, lowered by Cl-substitution) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Synthetic Pathways
The synthesis of CAS 749878-89-5 is typically approached via two primary routes: the hydrolytic ring-opening of coumarins (Route A) or the reduction of cinnamic acids (Route B). Route A is preferred for scale-up due to the availability of coumarin precursors.
Visualization: Synthetic Logic Flow
Figure 1: Dual synthetic pathways for CAS 749878-89-5. Route A utilizes lactone hydrolysis, while Route B involves stepwise construction of the carbon chain.
Detailed Experimental Protocols
Protocol A: Hydrolytic Ring-Opening (Self-Validating System)
This method relies on the pH-dependent solubility switch of the molecule. The starting lactone is insoluble in water, while the product (as a dianion) is soluble in base, and precipitates as the free acid upon acidification.
Reagents:
-
6-Chloro-3,4-dihydrocoumarin (1.0 eq)
-
Sodium Hydroxide (2.5 eq, 10% aq solution)
-
Hydrochloric Acid (6M)[1]
Step-by-Step Methodology:
-
Saponification: Charge a reaction vessel with 6-chloro-3,4-dihydrocoumarin. Add 10% NaOH solution dropwise while stirring at room temperature.
-
Checkpoint: The suspension should clear to a homogeneous solution as the lactone ring opens and the phenolate/carboxylate dianion forms.
-
-
Heating: Heat the mixture to 60°C for 2 hours to ensure complete conversion. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; SM Rf ~0.6, Product Rf ~0.1).
-
Acidification: Cool the reaction mixture to 0°C on an ice bath. Slowly add 6M HCl until pH < 2.
-
Observation: A heavy white/off-white precipitate of the target acid will form immediately.
-
-
Isolation: Filter the solid under vacuum. Wash the filter cake with ice-cold water (3x) to remove residual salts (NaCl).
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Protocol B: Hydrogenation of Cinnamic Acid
Used when the coumarin precursor is unavailable.
-
Dissolution: Dissolve 5-chloro-2-hydroxycinnamic acid in Ethanol/EtOAc (1:1).
-
Catalyst Addition: Add 10 wt% Pd/C catalyst (50% water wet).
-
Hydrogenation: Stir under H
atmosphere (balloon pressure or 1-3 bar) at RT for 4-6 hours.-
Critical Control: Monitor H
uptake. Over-reduction (dechlorination) is a risk if pressure is too high or reaction time too long.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to obtain the product.
Biological Mechanism & Applications
The 3-phenylpropanoic acid motif is a pharmacophore for the Free Fatty Acid Receptor 1 (GPR40) .
-
Mechanism: GPR40 is a Gq-coupled receptor expressed in pancreatic
-cells. Agonists binding to this receptor trigger phospholipase C (PLC) activation, leading to IP generation and Ca mobilization. This enhances glucose-stimulated insulin secretion (GSIS) without causing hypoglycemia. -
Structural Role: The carboxylic acid head group forms an ionic bond with Arg183/Arg258 in the GPR40 binding pocket. The 5-chloro-2-hydroxyphenyl tail provides hydrophobic contacts and locks the conformation via an intramolecular H-bond between the phenolic OH and the carbonyl oxygen.
Visualization: GPR40 Signaling Pathway
Figure 2: Signal transduction cascade initiated by phenylpropanoic acid agonists at the GPR40 receptor.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
1H NMR (400 MHz, DMSO-d6):
- 12.10 (s, 1H, COOH)
- 9.85 (s, 1H, Ar-OH)
- 7.15 (d, J=2.5 Hz, 1H, Ar-H at C6)
- 7.05 (dd, J=8.5, 2.5 Hz, 1H, Ar-H at C4)
- 6.78 (d, J=8.5 Hz, 1H, Ar-H at C3)
-
2.75 (t, J=7.5 Hz, 2H, Ar-CH
) -
2.45 (t, J=7.5 Hz, 2H, CH
-COOH)
-
Mass Spectrometry (ESI-):
-
[M-H]
calculated for C H ClO : 199.02; Found: 199.0.
-
References
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GPR40 Agonist Discovery: T. Negoro et al., "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist," ACS Medicinal Chemistry Letters, 2010. Link
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Synthesis of Phenylpropanoic Acids: J. G. Cannon et al., "Preparation of 3-(Hydroxyphenyl)propanoic acids," Journal of Medicinal Chemistry, 1985. Link
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Coumarin Hydrolysis Kinetics: A. Mohan & D. Reckhow, "Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone," Water Research, 2021. (Describes related hydrolytic mechanisms of chlorinated rings). Link
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PubChem Compound Summary: CID 82267707 (Isomer Reference). Link
